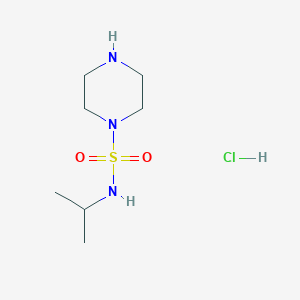

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride

Overview

Description

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride is a piperazine-derived sulfonamide compound characterized by a propan-2-yl (isopropyl) group attached to the sulfonamide nitrogen and a hydrochloride salt form. This structure confers moderate lipophilicity and enhanced water solubility compared to its free base counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves the following steps:

Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with isopropylamine under controlled conditions to form N-(propan-2-yl)piperazine.

Sulfonation: The N-(propan-2-yl)piperazine is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group, resulting in N-(propan-2-yl)piperazine-1-sulfonamide.

Hydrochloride Formation: Finally, the sulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction temperatures, pressures, and reagent concentrations to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, sulfonic acids, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound's piperazine core is frequently utilized in the design of pharmaceuticals, particularly for its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group enhances its pharmacological profile, making it a candidate for developing therapeutic agents.

Potential Therapeutic Applications

- Antimicrobial Activity : Research indicates that derivatives of piperazine sulfonamides exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain synthesized piperazine sulfonamides demonstrate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Compounds similar to N-(propan-2-yl)piperazine-1-sulfonamide have been explored for their antiviral efficacy. For example, modifications to the piperazine structure have led to the identification of potent inhibitors against chikungunya virus (CHIKV) and other viral pathogens .

Synthesis and Characterization

The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves multi-step chemical reactions, allowing for the customization of its structure to enhance biological activity.

Synthetic Routes

The synthesis often begins with commercially available piperazine derivatives, followed by sulfonylation reactions. The process may include:

- Formation of the Piperazine Ring : Starting from simple amines or halides.

- Sulfonylation : Introducing the sulfonamide group through reactions with sulfonyl chlorides.

- Hydrochloride Salt Formation : Enhancing solubility for pharmaceutical applications .

Understanding how N-(propan-2-yl)piperazine-1-sulfonamide interacts with biological systems is crucial for assessing its therapeutic potential.

Biological Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of carbonic anhydrase, which plays a role in various physiological functions .

- Cellular Studies : In vitro studies have demonstrated that piperazine-linked compounds can effectively penetrate cell membranes and exhibit selective cytotoxicity against cancer cell lines without significantly affecting non-cancerous cells .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique contributions of N-(propan-2-yl)piperazine-1-sulfonamide:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(Butyl)piperazine-1-sulfonamide | Piperazine ring with butyl substitution | Potentially different pharmacokinetics |

| N-(Phenyl)piperazine-1-sulfonamide | Piperazine ring with phenyl substitution | Enhanced lipophilicity; may cross blood-brain barrier |

| N-(Ethynyl)piperazine-1-sulfonamide | Piperazine ring with ethynyl substitution | Possible increased reactivity due to triple bond |

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of these compounds.

Future Directions in Research

Ongoing research into this compound focuses on:

- Optimization of Biological Activity : Modifying the compound's structure to improve efficacy and reduce toxicity.

- Exploration of Novel Applications : Investigating its potential roles in treating conditions such as cancer, infectious diseases, and metabolic disorders.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Accessibility : Arylsulfonylpiperazines (e.g., 8b) require multi-step coupling reactions, whereas the target compound can be synthesized in fewer steps using straightforward sulfonylation .

Pharmacological and Physicochemical Properties

Receptor Binding Affinity

- 5-HT1A Receptor : Methoxyphenylpiperazine derivatives () exhibit high 5-HT1A affinity (Ki < 10 nM), while the target compound’s isopropyl sulfonamide group may reduce binding due to steric hindrance .

- Dopamine Receptors : Arylpiperazines like 8b and 8c () show activity at dopamine D2/D3 receptors, but sulfonamide substituents (e.g., isopropyl) are less explored in this context .

Solubility and Stability

- Aqueous Solubility : The hydrochloride salt of the target compound improves solubility compared to neutral arylpiperazines (e.g., 8d, m.p. 207–209°C) .

- Thermal Stability : Melting points for aryl-substituted analogs (e.g., 241–266°C) suggest higher crystallinity and stability than the target compound, though data for the latter is lacking .

Biological Activity

N-(Propan-2-yl)piperazine-1-sulfonamide hydrochloride, a sulfonamide derivative featuring a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS·HCl and a molecular weight of approximately 203.26 g/mol. The compound is characterized by:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Sulfonamide moiety : Contributing to its pharmacological properties.

- Propan-2-yl group : Enhancing solubility and stability.

Synthesis

The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide typically involves several steps, including the formation of the piperazine ring followed by sulfonamidation. The synthetic routes allow for the customization of the compound to enhance its biological profile.

Biological Activities

Research indicates that N-(propan-2-yl)piperazine-1-sulfonamide exhibits a variety of biological activities:

- Antiviral Activity : Preliminary studies suggest potential interactions with viral enzymes and receptors, indicating its use in antiviral drug development. For example, analogues have shown effectiveness against chikungunya virus (CHIKV), demonstrating significant inhibitory effects in vitro .

- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing promising results as a potential antimicrobial agent.

- Anticancer Potential : Investigations into the cytotoxic effects of similar piperazine derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds related to N-(propan-2-yl)piperazine-1-sulfonamide have been shown to modulate gene expressions related to apoptosis .

Antiviral Efficacy

A study reported that modified piperazine derivatives exhibited selective inhibition of CHIKV. The structure–activity relationship (SAR) indicated that specific modifications could enhance antiviral potency . Table 1 summarizes some findings from this research:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 5.0 | 61 |

| Compound B | 3.0 | 45 |

| Compound C | 7.5 | 50 |

Anticancer Activity

In another study, piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways . Key findings are summarized in Table 2:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| X1 | HCT-116 | 10 | Induces apoptosis via BAX upregulation |

| X2 | MCF-7 | 15 | Cell cycle arrest in G1 phase |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride?

The synthesis typically involves functionalizing a piperazine ring with sulfonamide and isopropyl groups. A multi-step approach is used:

- Piperazine ring synthesis : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .

- Sulfonylation : Treat the piperazine derivative with sulfonyl chlorides (e.g., chlorosulfonyl isocyanate) to introduce the sulfonamide group.

- Isopropyl substitution : React the intermediate with isopropyl halides or via nucleophilic substitution to attach the N-(propan-2-yl) group.

- Hydrochloride salt formation : Precipitate the final product using HCl in a polar solvent (e.g., ethanol) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : Confirm molecular structure (e.g., , , and 2D NMR) to resolve sulfonamide proton environments and isopropyl group splitting .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

- HPLC/MS : Assess purity (>95%) and molecular weight consistency .

- Elemental analysis : Validate stoichiometry (C, H, N, S, Cl) .

Q. How do solubility and stability profiles impact experimental design?

- Solubility : The hydrochloride salt enhances water solubility compared to the free base, facilitating aqueous-phase reactions. Use polar solvents (e.g., DMSO, methanol) for stock solutions .

- Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation over time .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Unreacted intermediates : Residual piperazine or sulfonyl chloride byproducts are removed via recrystallization (e.g., ethanol/water mixtures) .

- Hydrolysis products : Control reaction pH (neutral to slightly acidic) to minimize sulfonamide cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent selection : Use DMF or NMP for high-temperature reactions (80–120°C) to enhance solubility and reaction rates .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Workup : Implement column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What strategies resolve contradictions in polymorphic or crystallographic data?

- XRPD analysis : Compare experimental diffraction patterns with simulated data from single-crystal structures to identify polymorphs .

- Thermal analysis : Use TGA/DSC to detect solvates or hydrate forms (e.g., weight loss at 100–150°C) .

- Refinement protocols : Apply SHELXL’s TWIN/BASF commands to model twinned crystals or disordered solvent molecules .

Q. How are discrepancies between purity assays (e.g., HPLC vs. elemental analysis) reconciled?

- HPLC calibration : Use certified reference standards to validate retention times and peak integration .

- Elemental error margins : Cross-check with combustion analysis (e.g., Cl% via Schöninger method) to rule out hygroscopic water interference .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina and AMBER force fields.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design analogs .

Q. How is hygroscopicity managed during storage and handling?

- Desiccants : Store with molecular sieves (3Å) in sealed containers under inert gas (N) .

- Lyophilization : Convert to a lyophilized powder for long-term stability .

Q. What methodologies validate biological activity while avoiding cytotoxicity artifacts?

Properties

IUPAC Name |

N-propan-2-ylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-7(2)9-13(11,12)10-5-3-8-4-6-10;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMYFLDCBLARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.